4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride
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Description
4-Methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride is a compound used for pharmaceutical testing . It has been mentioned in several studies, including those investigating its antimicrobial activity and its inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Synthesis Analysis
The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride and similar compounds has been described in several studies . The structures of these compounds were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride has been analyzed using various techniques. The InChI code is1S/C11H11N3O2.ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;/h2-4,6-8H,5H2,1H3;1H
. Chemical Reactions Analysis
While specific chemical reactions involving 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride are not detailed in the search results, the compound’s synthesis involves various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride have been analyzed in several studies . For instance, it is a solid at room temperature . Its exact mass is 253.68 .Scientific Research Applications
- Both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .
- Triazole derivatives are structurally favorable for binding with target molecules, making them valuable in drug design .
- A specific derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole , demonstrated potent antiproliferative activity against MV4-11 cells (IC50 of 2 μM) in vitro .
Organic Synthesis and Catalysis
Biological Effects and Medicinal Chemistry
Antiproliferative Activity
Antimicrobial and Antifungal Properties
Novel 1,2,4-Triazole Derivatives
Aza-Michael Reaction and Atom-Efficient Synthesis
properties
IUPAC Name |
4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.2ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;;/h2-4,6-8H,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONBRFSMFXRESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde dihydrochloride |
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